molecular formula C8H11N3OS B1283548 1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone CAS No. 124458-11-3

1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone

Cat. No. B1283548
M. Wt: 197.26 g/mol
InChI Key: FNPABBLKLMLVLD-UHFFFAOYSA-N
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Patent
US05214051

Procedure details

5-Acetyl-2-amino-4,5,6,7-tetrahydrothiazolo-[5,4-c]pyridine (110 mg, 0.51 mmol) was dissolved in ethanol (1 ml) and treated with sodium hydroxide (15.4 mg, 0.38 mmol) in ethanol (1 ml). The solution was heated to 100° for 16 hours, then treated with additional sodium hydroxide (25.6 mg, 0.64 mmol) and heated to reflux for an additional 16 hours. Solid ammonium chloride was added, and the mixture was filtered and concentrated in vacuo. The residue was dissolved in chloroform, dried over sodium sulfate and solvent was removed, leaving the title product (67.4 mg, 0.43 mmol, 84% yield) as a yellow solid, which was used without further purification.
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
15.4 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
25.6 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
84%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]2[N:10]=[C:11]([NH2:13])[S:12][C:6]=2[CH2:5]1)(=O)C.[OH-].[Na+].[Cl-].[NH4+]>C(O)C>[NH2:13][C:11]1[S:12][C:6]2[CH2:5][NH:4][CH2:9][CH2:8][C:7]=2[N:10]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C(C)(=O)N1CC2=C(CC1)N=C(S2)N
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
15.4 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
25.6 mg
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to 100° for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for an additional 16 hours
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate and solvent
CUSTOM
Type
CUSTOM
Details
was removed

Outcomes

Product
Name
Type
product
Smiles
NC=1SC=2CNCCC2N1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.43 mmol
AMOUNT: MASS 67.4 mg
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.